2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile is a complex organic compound featuring an adamantyl group, a nitrophenyl group, and a thieno[2,3-b]pyridine core
Métodos De Preparación
The synthesis of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves multiple steps. One common method includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the adamantyl group: This step typically involves the use of adamantyl bromide or a similar reagent under basic conditions to introduce the adamantyl group.
Formation of the nitrophenyl group: This can be done through nitration of a suitable phenyl precursor.
Condensation reaction: The final step involves a condensation reaction between the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the nitrophenyl group.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate.
Mecanismo De Acción
The mechanism of action of 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding to enzymes or receptors. The nitrophenyl group can participate in various electronic interactions, affecting the compound’s overall reactivity. The thieno[2,3-b]pyridine core can interact with specific biological pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-({(1E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile include:
Adamantane derivatives: These compounds share the adamantyl group and are known for their stability and unique structural properties.
Nitrophenyl derivatives: These compounds contain the nitrophenyl group and are often used in various chemical reactions due to their reactivity.
Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core and are of interest in medicinal chemistry for their potential biological activity.
Propiedades
Fórmula molecular |
C27H28N4O3S |
---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
4-[(E)-[5-(1-adamantyl)-2-hydroxy-3-nitrophenyl]methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C27H28N4O3S/c28-13-21-23-18-1-3-30(4-2-18)26(23)35-25(21)29-14-19-8-20(9-22(24(19)32)31(33)34)27-10-15-5-16(11-27)7-17(6-15)12-27/h8-9,14-18,32H,1-7,10-12H2/b29-14+ |
Clave InChI |
NITIONXQJQTXPL-IPPBACCNSA-N |
SMILES isomérico |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O |
SMILES canónico |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)C56CC7CC(C5)CC(C7)C6)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.